N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide
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Overview
Description
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzodioxole ring and a bromobenzohydrazide moiety
Preparation Methods
The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 1,3-benzodioxole-5-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its interactions with various biological targets.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide can be compared with other similar compounds, such as:
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide: This compound has a similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activities.
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide: Another similar compound with a chlorine atom at a different position.
Properties
Molecular Formula |
C15H11BrN2O3 |
---|---|
Molecular Weight |
347.16 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-bromobenzamide |
InChI |
InChI=1S/C15H11BrN2O3/c16-12-3-1-2-11(7-12)15(19)18-17-8-10-4-5-13-14(6-10)21-9-20-13/h1-8H,9H2,(H,18,19)/b17-8+ |
InChI Key |
KOPTUNWJDBSRBP-CAOOACKPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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